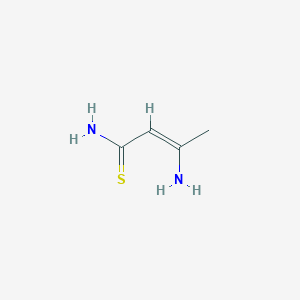
3-chloro-6-(trifluoromethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-(trifluoromethyl)isoquinoline is a research chemical . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Fluorinated isoquinolines, such as 3-chloro-6-(trifluoromethyl)isoquinoline, have been synthesized using modern synthetic methodologies . These approaches include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of 3-chloro-6-(trifluoromethyl)isoquinoline is C10H5ClF3N . The molecular weight is 231.60 . The InChI code is 1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H .Physical And Chemical Properties Analysis
3-chloro-6-(trifluoromethyl)isoquinoline has a LogP value of 3.90700 . This value indicates its lipophilicity, which can influence its behavior in biological systems. The compound also has a topological polar surface area of 12.9 , which can affect its ability to cross cell membranes.Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridines, including 3-chloro-6-(trifluoromethyl)isoquinoline, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . For example, Alpelisib, a drug used to treat breast cancer, contains trifluoromethyl alkyl substituted pyridine .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . These products leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Other Compounds
Trifluoromethylpyridines can be used as intermediates in the synthesis of other compounds . For example, some products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . Trifluoromethylpyridines play a significant role in this field, as more than 50% of the pesticides launched in the last two decades have been fluorinated .
Research and Development
The unique properties of trifluoromethylpyridines make them an important subgroup of fluorinated compounds, and they are expected to have many novel applications in the future .
Mecanismo De Acción
Fluorinated isoquinolines, such as 3-chloro-6-(trifluoromethyl)isoquinoline, have unique characteristics such as biological activities and light-emitting properties . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Direcciones Futuras
Fluorinated isoquinolines, including 3-chloro-6-(trifluoromethyl)isoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(trifluoromethyl)isoquinoline involves the introduction of a chloro group and a trifluoromethyl group onto an isoquinoline ring.", "Starting Materials": [ "2-chloroisoquinoline", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile" ], "Reaction": [ "Step 1: 2-chloroisoquinoline is reacted with potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 3-chloroisoquinoline.", "Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-chloro-6-(trifluoromethyl)isoquinoline.", "Step 3: The product is isolated by filtration and washed with acetonitrile." ] } | |
Número CAS |
1357945-78-8 |
Nombre del producto |
3-chloro-6-(trifluoromethyl)isoquinoline |
Fórmula molecular |
C10H5ClF3N |
Peso molecular |
231.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



